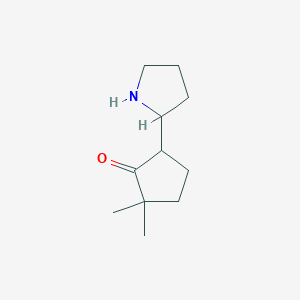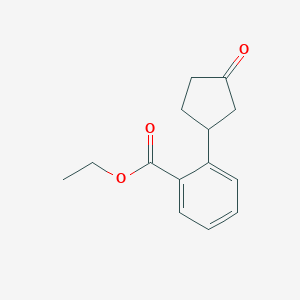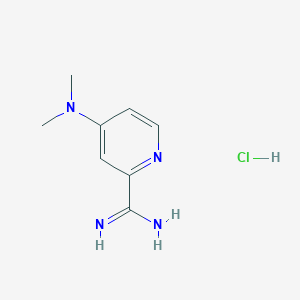
4-(Dimethylamino)picolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)picolinimidamide hydrochloride is a chemical compound with the molecular formula C8H13ClN4 It is a crystalline solid with a molecular weight of 20067 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)picolinimidamide hydrochloride typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the reflux reaction of pyridine and sulfoxide dichloride in ethyl acetate, followed by the addition of dimethylamine hydrochloride . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to obtain the desired product in bulk quantities .
化学反応の分析
Types of Reactions
4-(Dimethylamino)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
科学的研究の応用
4-(Dimethylamino)picolinimidamide hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a catalyst in drug synthesis.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in manufacturing processes
作用機序
The mechanism of action of 4-(Dimethylamino)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalytic reactions, facilitating the formation and breaking of chemical bonds. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties, commonly used in esterification reactions.
Picolinimidamide Hydrochloride: Another pyridine derivative with comparable chemical properties and applications.
Uniqueness
4-(Dimethylamino)picolinimidamide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a ligand in nickel-catalyzed cross-coupling reactions sets it apart from other similar compounds, making it a valuable asset in synthetic and industrial chemistry .
特性
分子式 |
C8H13ClN4 |
|---|---|
分子量 |
200.67 g/mol |
IUPAC名 |
4-(dimethylamino)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(2)6-3-4-11-7(5-6)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H |
InChIキー |
NTRVZHARBJENRK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=NC=C1)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)


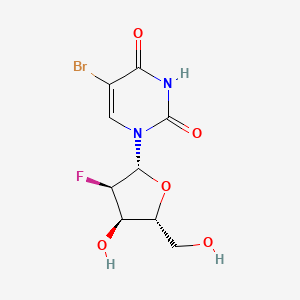
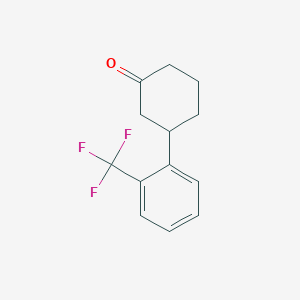
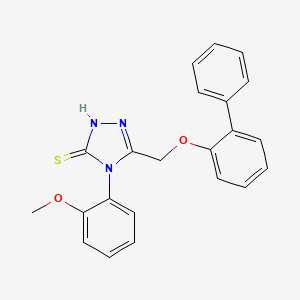
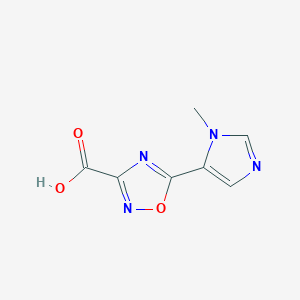
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
